Magnesium bisulfate

Description

Properties

CAS No. |

10028-26-9 |

|---|---|

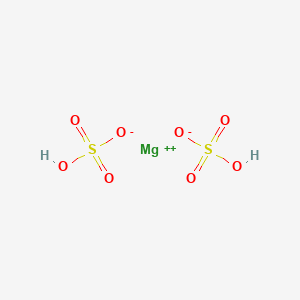

Molecular Formula |

H2MgO8S2 |

Molecular Weight |

218.5 g/mol |

IUPAC Name |

magnesium;hydrogen sulfate |

InChI |

InChI=1S/Mg.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+2;;/p-2 |

InChI Key |

FXBYOMANNHFNQV-UHFFFAOYSA-L |

SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

Canonical SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

Other CAS No. |

10028-26-9 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Magnesium Bisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium bisulfate (Mg(HSO₄)₂). Due to the limited availability of detailed research on the isolation of solid this compound, this document also presents an in-depth analysis of the closely related and extensively studied compound, magnesium sulfate (MgSO₄). The guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key processes to aid researchers in their understanding and application of these compounds.

Introduction to this compound

This compound, also known as magnesium hydrogen sulfate, is a chemical compound with the formula Mg(HSO₄)₂.[1] It is the salt of magnesium and the bisulfate (or hydrogen sulfate) anion. While it is known to exist, detailed studies on its synthesis in a solid, stable form and its comprehensive characterization are not widely reported in publicly available scientific literature. It is often encountered in aqueous solutions.

Synthesis of Magnesium Bisulfite Solution

A related compound, magnesium bisulfite (Mg(HSO₃)₂), can be synthesized in solution. One patented method describes the production of magnesium bisulfite by contacting sulfur dioxide with a magnesium sulfite solution in a scrubbing zone at a pH range of approximately 6 to 7.5.[2]

Reaction Pathway for Magnesium Bisulfite Solution Synthesis

Caption: Synthesis of magnesium bisulfite solution.

Synthesis and Characterization of Magnesium Sulfate (MgSO₄)

Due to the extensive research and data available, this section provides a detailed guide on the synthesis and characterization of magnesium sulfate. This information can serve as a valuable reference for researchers working with related magnesium-sulfur compounds.

Synthesis of Magnesium Sulfate

Magnesium sulfate can be prepared through several methods, with the reaction of magnesium oxide or magnesium carbonate with sulfuric acid being a common laboratory and industrial approach.[3][4] Another method involves the precipitation of magnesium hydroxide from seawater followed by reaction with sulfuric acid.[5]

3.1.1. Experimental Protocol: Synthesis from Magnesium Oxide

This protocol details the synthesis of magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, from magnesium oxide and sulfuric acid.[4]

Materials:

-

Magnesium oxide (MgO)

-

1 M Sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers, measuring cylinder, stirring rod, filter funnel, filter paper, evaporating basin, Bunsen burner, tripod, gauze, and watch glass.

Procedure:

-

Measure 25 cm³ of 1 M sulfuric acid into a beaker.

-

Gently warm the acid to approximately 60 °C.

-

Slowly add magnesium oxide to the warm acid while stirring continuously. Add the solid in small portions until no more dissolves, indicating the acid has been neutralized.

-

Filter the warm solution to remove any unreacted magnesium oxide.

-

Gently heat the filtrate in an evaporating basin to concentrate the solution. Stop heating when crystals start to form on a glass rod dipped into the solution.

-

Allow the solution to cool slowly to room temperature to form crystals of magnesium sulfate heptahydrate.

-

Separate the crystals from the remaining solution by filtration.

-

Wash the crystals with a small amount of cold distilled water and then dry them on a watch glass.

Reaction: MgO(s) + H₂SO₄(aq) → MgSO₄(aq) + H₂O(l)

Experimental Workflow for Magnesium Sulfate Synthesis

Caption: Workflow for MgSO₄ synthesis.

Characterization of Magnesium Sulfate

A variety of analytical techniques are employed to characterize the structure, composition, and thermal properties of magnesium sulfate and its hydrates.

3.2.1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the compound. Anhydrous magnesium sulfate (α-MgSO₄) has an orthorhombic crystal structure.[6] The various hydrates of magnesium sulfate also exhibit distinct crystal structures.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

| α-MgSO₄ | Orthorhombic | Pnma | a=4.75, b=6.64, c=8.60[7] |

| MgSO₄·7H₂O (Epsomite) | Orthorhombic | P2₁2₁2₁ | a=11.887, b=12.013, c=6.861[6] |

| MgSO₄·H₂O (Kieserite) | Monoclinic | C2/c | a=6.89, b=7.61, c=7.69, β=116.2° |

3.2.2. Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration of magnesium sulfate hydrates. The dehydration of MgSO₄·7H₂O occurs in multiple steps upon heating.

| Hydrate Form | Dehydration Step | Temperature Range (°C) | Theoretical Mass Loss (%) |

| MgSO₄·7H₂O | MgSO₄·7H₂O → MgSO₄·6H₂O + H₂O | 25 - 55 | 7.3[8] |

| MgSO₄·6H₂O → MgSO₄·H₂O + 5H₂O | 60 - 160 | 36.5[8] | |

| MgSO₄·H₂O → MgSO₄ + H₂O | > 300 | 7.3[8] | |

| Anhydrous MgSO₄ | Decomposition (MgSO₄ → MgO + SO₃) | > 1124 | - |

Thermal Decomposition Pathway of MgSO₄·7H₂O

Caption: Dehydration of MgSO₄·7H₂O.

3.2.3. Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are valuable for identifying the presence of sulfate ions and water of hydration. The vibrational modes of the SO₄²⁻ anion and the O-H stretching and bending vibrations of water molecules give characteristic peaks in the spectra. For instance, the sulfate ion exhibits strong absorption bands in the mid-IR region.

3.2.4. Quantitative Analysis

The purity of synthesized magnesium sulfate can be determined by complexometric titration with EDTA.

Experimental Protocol: Assay of Magnesium Sulfate by EDTA Titration

This method determines the amount of magnesium present in a sample.

Materials:

-

Magnesium sulfate sample

-

0.05 M Disodium EDTA solution

-

Ammonia/Ammonium Chloride Buffer (pH 10)

-

Eriochrome Black T indicator

-

Distilled water

-

Conical flask, burette, pipette.

Procedure:

-

Accurately weigh about 0.3 g of the magnesium sulfate sample and dissolve it in 50 ml of distilled water in a conical flask.[9]

-

Add 10 ml of the ammonia/ammonium chloride buffer solution to maintain the pH at approximately 10.[9]

-

Add a few drops of Eriochrome Black T indicator. The solution will turn wine red.

-

Titrate the solution with 0.05 M disodium EDTA until the color changes from wine red to a clear blue at the endpoint.

-

Record the volume of EDTA solution used. The concentration of magnesium sulfate can be calculated from the stoichiometry of the reaction between Mg²⁺ and EDTA.

Conclusion

While detailed information on the synthesis and characterization of solid this compound is scarce, the synthesis of magnesium bisulfite in solution is documented. In contrast, magnesium sulfate is a well-characterized compound with established synthesis protocols and a wealth of analytical data. The methodologies and data presented for magnesium sulfate in this guide provide a strong foundational reference for researchers in the field of inorganic synthesis and drug development, and can serve as a starting point for further investigation into this compound. The provided experimental protocols and characterization data for magnesium sulfate offer robust methods for quality control and analysis.

References

- 1. This compound [drugfuture.com]

- 2. prepchem.com [prepchem.com]

- 3. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Magnesium sulfate - Crystal growing [en.crystalls.info]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Anhydrous Magnesium Sulfate

Note on Nomenclature: This technical guide provides a comprehensive overview of the physicochemical properties of anhydrous magnesium sulfate (MgSO₄) . It is important to note that information regarding anhydrous magnesium bisulfate (Mg(HSO₄)₂), also known as magnesium hydrogen sulfate, is exceedingly scarce in scientific literature, suggesting it is not a commonly isolated or stable compound. It is possible that the intended compound of interest for this guide is the widely studied and utilized anhydrous magnesium sulfate.

Introduction

Anhydrous magnesium sulfate is an inorganic salt with the chemical formula MgSO₄. It is a white, crystalline solid that is highly hygroscopic. This property makes it a widely used desiccant in organic synthesis and other applications where moisture removal is critical.[1][2] Beyond its use as a drying agent, anhydrous magnesium sulfate and its hydrated forms have significant applications in the pharmaceutical, agricultural, and chemical industries.[3][4] This guide provides a detailed examination of its core physicochemical properties, experimental protocols for their determination, and an overview of its chemical behavior.

Physicochemical Properties

The key physicochemical properties of anhydrous magnesium sulfate are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | MgSO₄ | [5] |

| Molecular Weight | 120.36 g/mol | [5] |

| Appearance | White, odorless, crystalline powder or transparent crystals | [5][6] |

| Density | 2.66 g/cm³ | [7] |

| Melting Point | 1,124 °C (decomposes) | [5][8] |

| Boiling Point | Not applicable (decomposes) | [5] |

| Hygroscopicity | Highly hygroscopic | [9] |

Solubility

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 0 | 26.9 | [8] |

| 20 | 35.1 | [8] | |

| 100 | 50.2 | [8] | |

| Ethanol | Slightly soluble | [8] | |

| Glycerol | Soluble | [9] | |

| Acetone | Insoluble | [9] | |

| Diethyl Ether | 18 | 1.16 | [8] |

Crystal Structure

| Crystal System | Space Group | Unit Cell Dimensions (at 4.2 K for α-MgSO₄) | Reference |

| Orthorhombic (α-MgSO₄) | Cmcm | a = 5.16863 Å, b = 7.86781 Å, c = 6.46674 Å | [10] |

| Orthorhombic (β-MgSO₄) | Pbnm | a = 4.742 Å, b = 8.575 Å, c = 6.699 Å | [10] |

Experimental Protocols

Synthesis of Anhydrous Magnesium Sulfate

Anhydrous magnesium sulfate can be prepared through several methods, most commonly by the dehydration of a hydrated magnesium sulfate salt or by direct synthesis.

3.1.1 Dehydration of Magnesium Sulfate Heptahydrate (Epsom Salt)

This is a common laboratory method for preparing anhydrous magnesium sulfate.

-

Procedure:

-

Place a known quantity of magnesium sulfate heptahydrate (MgSO₄·7H₂O) in a heat-resistant container, such as a porcelain crucible.

-

Gently heat the container to approximately 250°C. This can be done in a furnace or with a Bunsen burner.[11]

-

Continue heating until the salt has transformed into a fine, white, free-flowing powder, indicating that all water of crystallization has been removed.

-

Allow the anhydrous magnesium sulfate to cool in a desiccator to prevent reabsorption of moisture from the atmosphere.[11]

-

Store the final product in a tightly sealed container.

-

3.1.2 Synthesis from Magnesium Oxide and Sulfuric Acid

This method involves the direct reaction of magnesium oxide with sulfuric acid.[12]

-

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of magnesium oxide (MgO) to a dilute solution of sulfuric acid (H₂SO₄) with constant stirring.

-

The reaction is exothermic and will produce a solution of magnesium sulfate.

-

Filter the resulting solution to remove any unreacted magnesium oxide.

-

Evaporate the water from the filtrate to obtain hydrated magnesium sulfate crystals.

-

Follow the dehydration procedure described in section 3.1.1 to obtain anhydrous magnesium sulfate.

-

Determination of Physicochemical Properties

3.2.1 Melting Point Determination (Decomposition Temperature)

Due to its high melting point and decomposition, a high-temperature apparatus is required.

-

Procedure:

-

A small sample of anhydrous magnesium sulfate is placed in a capillary tube.

-

The capillary tube is placed in a high-temperature melting point apparatus.

-

The temperature is gradually increased, and the sample is observed for any changes.

-

The temperature at which the solid decomposes is recorded. For anhydrous magnesium sulfate, this occurs at approximately 1,124 °C.[5][8]

-

3.2.2 Solubility Determination

The solubility of anhydrous magnesium sulfate in a given solvent can be determined by preparing a saturated solution.

-

Procedure:

-

Add an excess amount of anhydrous magnesium sulfate to a known volume of the solvent at a specific temperature.

-

Stir the mixture for a sufficient time to ensure that a saturated solution is formed and equilibrium is reached.

-

Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Take a known volume of the saturated solution and evaporate the solvent to dryness.

-

Weigh the remaining solid to determine the mass of magnesium sulfate that was dissolved in that volume of the solvent.

-

Calculate the solubility in grams per 100 mL of the solvent.

-

3.2.3 Crystal Structure Analysis

X-ray diffraction (XRD) is the standard method for determining the crystal structure of a solid.

-

Procedure:

-

A fine powder of anhydrous magnesium sulfate is prepared and mounted on a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam at various angles.

-

The diffraction pattern of the X-rays is recorded by a detector.

-

The resulting diffraction data is analyzed to determine the crystal system, space group, and unit cell dimensions.[10]

-

Chemical Properties and Reactivity

-

Hygroscopicity: Anhydrous magnesium sulfate readily absorbs moisture from the air to form hydrated salts, with the heptahydrate (MgSO₄·7H₂O) being the most common.[13] This makes it an excellent drying agent for organic solvents.[2]

-

Thermal Decomposition: Upon heating to its decomposition temperature of 1,124 °C, anhydrous magnesium sulfate breaks down into magnesium oxide (MgO) and sulfur trioxide (SO₃).[8]

-

Reactivity with Water: When added to water, anhydrous magnesium sulfate dissolves exothermically and forms hydrated magnesium and sulfate ions.[13]

-

Incompatibilities: Anhydrous magnesium sulfate is incompatible with strong oxidizing agents and certain other substances.[5]

Visualization of Physicochemical Property Relationships

The following diagram illustrates the key relationships between the synthesis, properties, and applications of anhydrous magnesium sulfate.

References

- 1. parchem.com [parchem.com]

- 2. allanchem.com [allanchem.com]

- 3. risso-chemical.com [risso-chemical.com]

- 4. jrj-elementix.com [jrj-elementix.com]

- 5. MAGNESIUM SULFATE ANHYDROUS [www2.atmos.umd.edu]

- 6. Magnesium sulfate synthesis - chemicalbook [chemicalbook.com]

- 7. Magnesium Sulphate Anhydrous granular [psmgso4.com]

- 8. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 9. Magnesium sulfate | 7487-88-9 [chemicalbook.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. stargrace-magnesite.com [stargrace-magnesite.com]

- 12. edu.rsc.org [edu.rsc.org]

- 13. baiyexincn.com [baiyexincn.com]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Magnesium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bisulfate, with the chemical formula Mg(HSO₄)₂, is a compound of interest in various chemical and industrial processes. Understanding its thermal decomposition pathway is crucial for applications involving high-temperature conditions, such as in catalysis, materials synthesis, and certain pharmaceutical manufacturing processes. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the sequential breakdown of the compound, the intermediate species formed, and the final products. The information presented herein is supported by a review of available scientific literature and is intended to be a valuable resource for professionals in research and development.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a multi-step process that occurs as the temperature is progressively increased. The pathway involves the initial decomposition into magnesium pyrosulfate, followed by the subsequent breakdown into magnesium sulfate, and finally, the decomposition of magnesium sulfate into magnesium oxide.

The overall decomposition can be summarized in the following stages:

-

Formation of Magnesium Pyrosulfate: Upon initial heating, this compound undergoes a dehydration and condensation reaction to form magnesium pyrosulfate (MgS₂O₇) and water.

-

Reaction: 2 Mg(HSO₄)₂(s) → MgS₂O₇(s) + H₂O(g) + SO₃(g)

-

-

Decomposition of Magnesium Pyrosulfate: As the temperature is further elevated, magnesium pyrosulfate, a relatively stable intermediate, decomposes to form magnesium sulfate (MgSO₄) and sulfur trioxide.[1] It is reported that magnesium pyrosulfate is stable in dry air and can be heated to approximately 750°C before it decomposes to the sulfate.[1]

-

Reaction: MgS₂O₇(s) → MgSO₄(s) + SO₃(g)

-

-

Decomposition of Magnesium Sulfate: The final stage of the decomposition pathway is the breakdown of anhydrous magnesium sulfate into magnesium oxide (MgO) and sulfur trioxide. This is a well-studied, high-temperature process.

-

Reaction: MgSO₄(s) → MgO(s) + SO₃(g)

-

The sulfur trioxide gas produced in these reactions is in equilibrium with sulfur dioxide and oxygen at higher temperatures:

-

Equilibrium: 2 SO₃(g) ⇌ 2 SO₂(g) + O₂(g)

Quantitative Data

While specific quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for this compound is not extensively available in the reviewed literature, the decomposition temperatures for the analogous magnesium sulfate are well-documented. This data provides a reference for the final stage of this compound decomposition.

| Decomposition Stage | Compound | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Final Product |

| Final Decomposition | Anhydrous Magnesium Sulfate (MgSO₄) | ~880 - 1070 | >1100 | 66.5 (theoretical) | Magnesium Oxide (MgO) |

Note: The decomposition temperature of magnesium sulfate can be influenced by factors such as the heating rate, atmosphere (inert or reducing), and the presence of impurities.[2]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not widely published. However, a general methodology for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of similar metal salt hydrates can be adapted.

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature, identifying the temperatures at which decomposition events occur and the corresponding mass losses.

-

Instrumentation: A thermogravimetric analyzer is used for this purpose.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A controlled, linear heating rate is applied, commonly in the range of 5-20°C/min.

-

Atmosphere: The experiment is typically conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative side reactions.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1200°C).

-

-

Data Analysis: The resulting TGA curve plots mass loss percentage against temperature. The onset and peak temperatures of decomposition steps are determined from the thermogram and its derivative (DTG curve).

Differential Thermal Analysis (DTA)

-

Objective: To detect endothermic and exothermic transitions in a material as a function of temperature. Decomposition processes are typically endothermic.

-

Instrumentation: A DTA instrument, often coupled with a TGA, is used.

-

Procedure: A sample of this compound and an inert reference material (e.g., calcined alumina) are heated simultaneously under identical conditions. The temperature difference between the sample and the reference is measured.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) against temperature. Endothermic events, such as decomposition, appear as downward peaks.

Mandatory Visualizations

Logical Flow of Thermal Decomposition

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA-DTA analysis.

References

Crystal Structure Analysis of Magnesium Bisulfate Hydrates: A Technical Guide

Introduction

Magnesium bisulfate (Mg(HSO₄)₂) and its hydrated forms are inorganic compounds of interest in various chemical and materials science applications. Understanding their crystal structures is fundamental to elucidating their physicochemical properties and predicting their behavior in different environments. This technical guide provides an in-depth overview of the crystal structure analysis of this compound hydrates, with a focus on a well-characterized example, ammonium this compound sulfate dihydrate, due to the limited public availability of detailed crystallographic data for simple this compound hydrates.

While the crystal structure of this compound monohydrate (Mg(HSO₄)₂·H₂O) was reported by Worzala, Schneider, Kemnitz, and Trojanov in 1991, the full crystallographic data and detailed experimental protocols from this study are not readily accessible in public databases. However, a comprehensive analysis of the closely related compound, ammonium this compound sulfate dihydrate ((NH₄)Mg(HSO₄)(SO₄)(H₂O)₂), offers valuable insights into the structural chemistry of this compound-containing hydrates.[1] This guide will focus on the crystal structure analysis of this latter compound as a case study.

Case Study: Ammonium this compound Sulfate Dihydrate ((NH₄)Mg(HSO₄)(SO₄)(H₂O)₂)

The crystal structure of (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ has been determined at both low (100 K) and room temperature (296 K), revealing a temperature-induced reversible phase transition.[1] The low-temperature phase possesses an unprecedented triclinic crystal structure.[1]

Crystallographic Data

The crystallographic data for (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ at two different temperatures are summarized in the table below for comparative analysis.

| Parameter | 100 K | 296 K |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| Unit Cell Dimensions | ||

| a (Å) | 5.2356 (3) | 7.611 (2) |

| b (Å) | 7.5691 (4) | 7.712 (2) |

| c (Å) | 7.7693 (5) | 7.788 (2) |

| α (°) | 106.924 (2) | 107.43 (3) |

| β (°) | 98.410 (2) | 98.15 (3) |

| γ (°) | 90.103 (2) | 90.30 (3) |

| Volume (ų) | 289.85 (3) | 429.4 (2) |

| Z | 1 | 2 |

| Calculated Density (g/cm³) | 2.016 | 1.996 |

| Radiation Type | Mo Kα | Mo Kα |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Temperature (K) | 100 | 296 |

| Reflections Collected | 5218 | 3102 |

| Independent Reflections | 1285 | 1502 |

| R-int | 0.024 | 0.046 |

| Final R indices [I > 2σ(I)] | R1 = 0.021, wR2 = 0.053 | R1 = 0.041, wR2 = 0.098 |

| R indices (all data) | R1 = 0.023, wR2 = 0.054 | R1 = 0.057, wR2 = 0.106 |

| Goodness-of-fit on F² | 1.10 | 1.05 |

Data sourced from Weil and Kolitsch (2021).[1]

Experimental Protocols

Synthesis of (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ Crystals

Single crystals of (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ were reportedly obtained serendipitously from a hydrothermal synthesis aimed at crystallizing a compound in the Mg–S(VI)–Te(IV)–O–H system.[2] A more directed synthesis involves the evaporation of an aqueous solution containing equimolar amounts of NH₄HSO₄ and MgSO₄.[2]

-

Directed Synthesis:

-

Prepare equimolar aqueous solutions of ammonium bisulfate (NH₄HSO₄) and magnesium sulfate heptahydrate (MgSO₄·7H₂O).

-

Mix the solutions at room temperature and stir to ensure homogeneity.

-

Evaporate the resulting solution to dryness. This can be done relatively quickly in a drying oven at 353 K or more slowly at room temperature to yield crystalline material.[2]

-

Single-Crystal X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal of the compound was selected and mounted on a diffractometer.

-

Data Collection: X-ray diffraction data were collected at 100 K and 296 K using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from difference Fourier maps and refined isotropically.

Structural Description

At 100 K, the crystal structure of (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ consists of [MgO₄(OH₂)₂] octahedra that are corner-linked by SO₃(OH) and SO₄ tetrahedra, forming infinite chains.[1] These chains are further connected by strong hydrogen bonds between the hydrogen sulfate and sulfate tetrahedra, creating layers.[1] The ammonium cations and water molecules then link these adjacent layers through a network of weaker hydrogen bonds, resulting in a three-dimensional structure.[1] The room temperature phase exhibits disorder in the positions of the ammonium hydrogen atoms and the hydrogen atom situated between two symmetry-related sulfate groups.[1]

Visualizations

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the determination of a crystal structure, from synthesis to final analysis and deposition of data.

Coordination Environment in (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂

This diagram illustrates the coordination of the magnesium ion and its linkage to the sulfate and bisulfate tetrahedra in the crystal structure of ammonium this compound sulfate dihydrate.

Conclusion

The crystal structure of ammonium this compound sulfate dihydrate provides a valuable model for understanding the structural principles of more complex hydrated bisulfate compounds. The detailed analysis of its crystal structure, including the identification of a temperature-dependent phase transition, highlights the importance of thorough crystallographic studies in characterizing new materials. While detailed information on simpler this compound hydrates remains elusive in the public domain, the methodologies and structural motifs observed in this case study serve as a crucial reference for researchers, scientists, and drug development professionals working with related compounds. Further research to fully characterize the crystal structures of other this compound hydrates is warranted to expand our understanding of this class of materials.

References

Spectroscopic Identification of Magnesium Bisulfate Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of magnesium bisulfate species in aqueous solutions. By leveraging established vibrational spectroscopy methods, researchers can gain critical insights into the molecular interactions and equilibria of these compounds, which is essential for various applications in pharmaceutical development and scientific research. This document outlines the key spectroscopic signatures of related magnesium sulfate species, provides detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of these analytical methodologies.

Introduction to Spectroscopic Analysis of Magnesium-Sulfur Species

Vibrational spectroscopy, particularly Raman and Fourier-Transform Infrared (FTIR) spectroscopy, offers powerful, non-destructive methods for probing the molecular structure and interactions of ionic species in solution. For magnesium sulfate and bisulfate, these techniques can elucidate the nature of ion pairing and hydration, which are critical to their chemical behavior.

In aqueous solutions, magnesium sulfate exists in a dynamic equilibrium between several species, including unassociated, fully solvated ions and various types of ion pairs. The equilibrium can be represented as follows:

The presence of bisulfate (HSO₄⁻) introduces further complexity. While extensive research has characterized the various magnesium sulfate species, spectroscopic data for this compound (Mg(HSO₄)₂) is less direct. Studies on mixed solutions of magnesium sulfate and sulfuric acid indicate that the bisulfate ion does not readily form strong complexes with the magnesium ion[1]. Therefore, the spectroscopic identification of this compound species often involves recognizing the characteristic signatures of the "free" bisulfate ion in the presence of hydrated magnesium ions.

Spectroscopic Signatures of Magnesium Sulfate Species

The primary method for distinguishing between the different magnesium sulfate species is through the analysis of the vibrational modes of the sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions.

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to the symmetric stretching vibrations of the sulfate and bisulfate ions, providing clear markers for their coordination environment.

Table 1: Characteristic Raman Peaks for Magnesium Sulfate Species in Aqueous Solution

| Species | Vibrational Mode | Peak Position (cm⁻¹) | Description |

| Unassociated SO₄²⁻ | ν₁ (S-O symmetric stretch) | ~980 | Indicates fully hydrated sulfate ions.[1][2] |

| Solvent-Shared Ion Pair (SIP) | ν₁ (S-O symmetric stretch) | ~982.2 | A slight shift from the unassociated ion, suggesting an outer-sphere interaction with a hydrated magnesium ion.[2] |

| Contact Ion Pair (CIP) | ν₁ (S-O symmetric stretch) | ~995 | A significant shift to a higher wavenumber, indicating a direct inner-sphere coordination between Mg²⁺ and SO₄²⁻.[1][2] |

| Mg-OSO₃ stretch | ~245 | Appearance of a new band corresponding to the vibration of the newly formed bond between magnesium and a sulfate oxygen.[2] | |

| (H₂O)₅MgOSO₃ unit stretch | ~328 | A new band associated with the vibration of the hydrated contact ion pair complex.[2] | |

| Triple Ion Pair (TIP) | ν₁ (S-O symmetric stretch) | ~1005 | Observed at high Mg²⁺/SO₄²⁻ ratios, suggesting a more complex ion aggregate.[2][3] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is complementary to Raman and is particularly useful for observing the asymmetric stretching modes and the vibrations of associated water molecules.

Table 2: Characteristic FTIR Peaks for Magnesium Sulfate Species in Aqueous Solution

| Species | Vibrational Mode | Peak Position (cm⁻¹) | Description |

| Aqueous SO₄²⁻ | ν₃ (S-O asymmetric stretch) | ~1110 | A strong and broad absorption characteristic of the sulfate ion in an aqueous environment.[4][5] |

| Hydrated MgSO₄ | O-H stretch | 3000 - 3600 | A broad band indicating the presence of water molecules of hydration.[5][6] |

| H-O-H bend | ~1630 - 1650 | The bending mode of associated water molecules.[5][6] |

Spectroscopic Signatures of this compound Species

Direct experimental spectra of pure this compound solutions are not extensively reported in the literature. However, by combining data from studies on bisulfate-containing systems, the expected spectroscopic features can be inferred. The primary assumption is that the interaction between Mg²⁺ and HSO₄⁻ is weak, leading to a spectrum that is largely a superposition of the individual ions.

Table 3: Expected Characteristic Vibrational Peaks for this compound Species in Aqueous Solution

| Ion | Spectroscopy | Vibrational Mode | Expected Peak Position (cm⁻¹) | Description |

| HSO₄⁻ | Raman | ν(S-OH) | ~830 - 890 | Stretching vibration of the S-OH bond. The position can shift with temperature due to changes in hydrogen bonding. |

| Raman | ν(S-O) symmetric stretch | ~1040 - 1050 | The symmetric stretching of the SO₃ group in the bisulfate ion. This is a key identifier for HSO₄⁻. | |

| Raman | ν(S-O) asymmetric stretch | ~1195 | The asymmetric stretching of the SO₃ group. | |

| Mg²⁺(aq) | Raman | MgO₆ symmetric stretch | ~358 | The symmetric stretching of the hexa-aqua magnesium complex, [Mg(H₂O)₆]²⁺.[3] |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of magnesium sulfate and bisulfate species.

Raman Spectroscopy Protocol

-

Solution Preparation:

-

Prepare stock solutions of magnesium sulfate (e.g., from MgSO₄·7H₂O) and, if investigating bisulfate, a source of bisulfate such as sodium bisulfate or by adding a stoichiometric amount of sulfuric acid to a magnesium salt solution.

-

Use deionized, distilled water for all solutions.

-

Prepare a series of concentrations to observe the concentration-dependent shifts in peak positions, which indicate ion pairing.

-

All solutions should be prepared by weight to ensure accuracy.

-

-

Instrumentation and Calibration:

-

Utilize a high-resolution Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a standard with known Raman peaks (e.g., silicon wafer, cyclohexane) to ensure wavenumber accuracy.

-

The spectral resolution should be set to an appropriate level, typically 1-2 cm⁻¹, to resolve the closely spaced sulfate and bisulfate peaks.

-

-

Data Acquisition:

-

Transfer the sample solution to a suitable cuvette (e.g., quartz).

-

Acquire spectra over a wavenumber range that covers all expected peaks, typically from ~100 cm⁻¹ to ~4000 cm⁻¹.

-

Set the laser power and acquisition time to achieve an adequate signal-to-noise ratio without causing sample heating or degradation. Multiple scans may be co-added.

-

Acquire a spectrum of the solvent (water) under the same conditions for background subtraction.

-

-

Data Analysis:

-

Perform baseline correction and cosmic ray removal on the raw spectra.

-

Subtract the solvent spectrum from the sample spectra to isolate the solute peaks.

-

Use curve-fitting software to deconvolve overlapping peaks in the sulfate/bisulfate stretching region (~950-1200 cm⁻¹) to determine the precise positions and relative areas of the component peaks, which correspond to the different species.

-

FTIR Spectroscopy Protocol

-

Solution Preparation:

-

Prepare solutions as described for Raman spectroscopy. Due to the strong IR absorbance of water, very high concentrations or the use of attenuated total reflectance (ATR) is recommended.

-

-

Instrumentation and Sampling:

-

Use an FTIR spectrometer with a suitable detector for the mid-IR range (e.g., DTGS or MCT).

-

For aqueous solutions, an ATR accessory is highly recommended. The ATR crystal (e.g., diamond or zinc selenide) allows for the analysis of a thin layer of the solution, minimizing the interference from water.

-

Alternatively, a transmission cell with a very short path length (e.g., < 10 µm) can be used.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, dry ATR crystal or the empty transmission cell.

-

Apply a small amount of the sample solution to the ATR crystal or fill the transmission cell.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform ATR correction if necessary.

-

Subtract the spectrum of water, acquired under the same conditions, to better visualize the solute's absorption bands. This is particularly important for identifying the broad sulfate peak around 1110 cm⁻¹.

-

Analyze the positions and shapes of the absorption bands to identify the functional groups present.

-

Visualization of Workflows and Equilibria

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Chemical equilibria of magnesium sulfate species in aqueous solution.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. Raman Spectroscopic Observations of the Ion Association between Mg(2+) and SO4(2-) in MgSO4-Saturated Droplets at Temperatures of ≤380 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Raman spectroscopic investigation of speciation in MgSO4(aq) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. latamjpharm.org [latamjpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solution Chemistry of Magnesium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive experimental data on the aqueous solution chemistry of pure magnesium bisulfate (Mg(HSO₄)₂) is limited in publicly available scientific literature. Much of the understanding of this system is inferred from studies of the ternary MgSO₄-H₂SO₄-H₂O system, where this compound is a key species. This guide synthesizes the available information to provide a thorough overview.

Introduction

This compound, also known as magnesium hydrogen sulfate, is a compound that exists in aqueous solutions containing magnesium cations, sulfate anions, and a sufficient concentration of hydronium ions. Unlike the well-characterized magnesium sulfate (MgSO₄), this compound is not typically isolated as a stable solid hydrate from aqueous solutions under ambient conditions. Its chemistry is intrinsically linked to the equilibrium dynamics in acidic sulfate solutions. Understanding the aqueous behavior of this compound is crucial for various applications, including industrial processes, environmental chemistry, and potentially in pharmaceutical formulations where pH and ionic composition are critical parameters.

Physicochemical Properties

The properties of aqueous this compound are largely governed by the equilibrium between magnesium ions, sulfate ions, bisulfate ions, and hydronium ions.

Dissociation and Equilibrium in Aqueous Solution

In an aqueous environment, this compound is expected to be a strong electrolyte, dissociating into its constituent ions. The primary equilibrium of interest is the dissociation of the bisulfate ion (HSO₄⁻):

HSO₄⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + SO₄²⁻(aq)

The presence of magnesium ions can influence this equilibrium. One source indicates the complete dissociation of this compound in water as follows[1]:

Mg(HSO₄)₂(aq) → Mg²⁺(aq) + 2H⁺(aq) + 2SO₄²⁻(aq)

However, in solutions with high concentrations of sulfuric acid, the formation of Mg(HSO₄)₂ is favored. The speciation of sulfate is highly dependent on the pH of the solution.

Below is a diagram illustrating the key equilibria in an aqueous solution containing magnesium, sulfate, and protons.

Solubility

Table 1: Solubility of Magnesium Sulfate (as MgSO₄·7H₂O) in Aqueous Sulfuric Acid Solutions [2]

| Temperature (K) | Initial H₂SO₄ Concentration (mol·kg⁻¹) | Solubility of MgSO₄·7H₂O (mol·kg⁻¹) |

| 278.2 | 0.00 | 2.58 |

| 278.2 | 0.55 | 1.85 |

| 278.2 | 1.10 | 1.43 |

| 278.2 | 2.20 | 1.05 |

| 278.2 | 3.30 | 0.95 |

| 278.2 | 4.40 | 0.98 |

| 278.2 | 5.50 | 1.08 |

| 293.2 | 0.00 | 3.01 |

| 293.2 | 0.55 | 2.15 |

| 293.2 | 1.10 | 1.68 |

| 293.2 | 2.20 | 1.25 |

| 293.2 | 3.30 | 1.13 |

| 293.2 | 4.40 | 1.16 |

| 293.2 | 5.50 | 1.28 |

| 308.2 | 0.00 | 3.52 |

| 308.2 | 0.55 | 2.51 |

| 308.2 | 1.10 | 1.98 |

| 308.2 | 2.20 | 1.50 |

| 308.2 | 3.30 | 1.36 |

| 308.2 | 4.40 | 1.41 |

| 308.2 | 5.50 | 1.55 |

Note: The data shows a minimum in solubility with respect to sulfuric acid concentration, which is temperature-dependent.[2]

pH of Aqueous Solutions

Aqueous solutions of this compound are expected to be acidic due to the dissociation of the bisulfate ion, which releases protons (H⁺). The pH of a magnesium sulfate (MgSO₄) solution is typically between 5.5 and 6.5 due to the hydrolysis of the magnesium aqua ion.[4] In a this compound solution, the presence of the HSO₄⁻ ion, a weak acid with a pKa of approximately 1.99, would lead to a significantly lower pH.

Thermodynamic Properties

Thermodynamic data for aqueous this compound is sparse. However, one source provides thermodynamic values for the dissociation of Mg(HSO₄)₂ in an un-ionized aqueous solution, citing the NBS Tables of Chemical Thermodynamic Properties.[1]

Table 2: Standard Thermodynamic Properties for the Dissociation of Aqueous this compound at 298.15 K and 1 bar [1]

| Species | Standard Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹) | Standard Gibbs Energy of Formation (ΔfG°) (kJ·mol⁻¹) | Standard Molar Entropy (S°) (J·K⁻¹·mol⁻¹) |

| Mg²⁺ (aq) | -466.85 | -454.8 | -138.1 |

| H⁺ (aq) | 0 | 0 | 0 |

| SO₄²⁻ (aq) | -909.27 | -744.53 | 20.1 |

Note: The table provides data for the products of dissociation. The thermodynamic properties of the undissociated Mg(HSO₄)₂(aq) are not explicitly provided in the search results.

Experimental Protocols

Detailed experimental protocols specifically for the preparation and analysis of pure aqueous this compound solutions are not well-documented. However, based on related procedures for magnesium sulfate and studies of bisulfate-containing systems, a plausible methodology can be outlined.

Preparation of an Aqueous this compound Solution

A solution where this compound is a significant species can be prepared by dissolving magnesium sulfate in a stoichiometric amount of sulfuric acid.

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O), analytical grade

-

Sulfuric acid (H₂SO₄), concentrated, analytical grade

-

Deionized water

Procedure:

-

Accurately weigh a desired amount of MgSO₄·7H₂O and dissolve it in a calculated volume of deionized water to achieve a target magnesium concentration.

-

Carefully and slowly add a stoichiometric amount of concentrated H₂SO₄ to the magnesium sulfate solution while stirring continuously in a fume hood. The reaction is exothermic.

-

Allow the solution to cool to room temperature.

-

The final solution will contain Mg²⁺, H⁺, HSO₄⁻, and SO₄²⁻ ions in equilibrium.

Below is a workflow diagram for the preparation of an aqueous solution containing this compound.

Characterization of the Solution

Raman Spectroscopy: Raman spectroscopy is a powerful technique for studying the speciation in sulfate and bisulfate solutions.[5][6]

Protocol Outline:

-

Acquire Raman spectra of the prepared this compound solution using a suitable excitation wavelength (e.g., 532 nm).

-

Analyze the spectral regions corresponding to the symmetric stretching modes of SO₄²⁻ (around 980 cm⁻¹) and HSO₄⁻ (around 1050 cm⁻¹).

-

Deconvolution of the overlapping peaks can provide quantitative information on the relative concentrations of the different sulfate species.

-

The presence of contact ion pairs (CIPs) between Mg²⁺ and SO₄²⁻ can also be investigated through analysis of specific Raman bands.[6]

Potentiometric Titration: Potentiometric titration can be used to determine the concentration of acidic species and to estimate the dissociation constant of the bisulfate ion in the presence of magnesium.

Protocol Outline:

-

Calibrate a pH electrode using standard buffer solutions.

-

Titrate a known volume of the this compound solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH as a function of the volume of titrant added.

-

The resulting titration curve can be analyzed to determine the equivalence points and to calculate the pKa of the bisulfate ion under the experimental conditions.

Applications in Drug Development

While magnesium sulfate has numerous applications in the pharmaceutical industry, including as a laxative, anticonvulsant, and electrolyte replenisher, specific applications of this compound are not well-documented.[7][8] The acidic nature of this compound solutions would likely limit its direct use in many standard formulations. However, its properties could potentially be leveraged in specific scenarios:

-

pH modification: In topical or other formulations where a low pH is desired, this compound could serve as a pH-adjusting agent while also providing magnesium and sulfate ions.

-

Controlled release systems: The equilibrium between sulfate and bisulfate could potentially be used to modulate the release of other active pharmaceutical ingredients in a pH-dependent manner.

Further research is needed to explore the potential of this compound in drug development.

Conclusion

The aqueous solution chemistry of this compound is complex and primarily understood through the lens of the MgSO₄-H₂SO₄-H₂O system. While direct data on the pure compound in water is scarce, the existing information on solubility, speciation, and thermodynamic properties in acidic sulfate solutions provides a foundational understanding. The experimental protocols outlined in this guide, adapted from related systems, offer a starting point for further investigation into the precise behavior of this compound in aqueous environments. Future research, particularly focused on quantitative measurements of its physicochemical properties and exploration of its potential applications, would be highly valuable to the scientific and pharmaceutical communities.

References

- 1. you-iggy.com [you-iggy.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Raman Spectrum of the Li2SO4-MgSO4-H2O System: Excess Spectrum and Hydration Shell Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epsc.wustl.edu [epsc.wustl.edu]

- 6. Raman spectroscopic investigation of speciation in MgSO4(aq) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. crecompany.com [crecompany.com]

- 8. Exploring the Benefits and Applications of magnesium sulphate [amizaraspecialitychemicals.co.in]

An In-depth Technical Guide to the Thermodynamic Stability of Magnesium Bisulfate Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of magnesium bisulfate complexes in aqueous solutions. Magnesium ions and sulfate species are ubiquitous in biological and pharmaceutical systems, and understanding their interactions is critical for drug development, formulation, and comprehending physiological processes. This document synthesizes available thermodynamic data, details the experimental methodologies used for their determination, and presents logical workflows and signaling pathways to elucidate the complex equilibria involved. Particular focus is given to the formation of magnesium sulfate ion pairs as a foundational system, leading into the more complex speciation in acidic environments where bisulfate is prevalent.

Introduction

Magnesium is an essential mineral in human physiology, playing a pivotal role as a cofactor in numerous enzymatic reactions and in maintaining cellular homeostasis. Its interaction with various anions, including sulfate and bisulfate, can significantly influence its bioavailability, reactivity, and the overall stability of pharmaceutical formulations. The formation of magnesium-sulfate species is governed by thermodynamic principles, and a quantitative understanding of the stability constants (K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of these complexes is paramount.

In acidic environments, the equilibrium between sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions becomes a critical factor. The formation of this compound complexes, such as Mg(HSO₄)⁺, can alter the ionic speciation of a solution, impacting properties like ionic strength, pH, and the solubility of other components. This guide will delve into the thermodynamic underpinnings of these interactions.

Thermodynamic Data for Magnesium Sulfate Ion Pair Formation

While specific thermodynamic data for the this compound (Mg(HSO₄)⁺) complex is not extensively tabulated in the literature in a simple form due to the complex equilibria in acidic sulfate solutions, the well-studied magnesium sulfate (MgSO₄) ion pair serves as a crucial reference system. The formation of this ion pair is the first step in understanding the broader interactions in MgSO₄-H₂SO₄ solutions.

The equilibrium for the formation of the MgSO₄ ion pair can be represented as:

Mg²⁺(aq) + SO₄²⁻(aq) ⇌ MgSO₄⁰(aq)

The thermodynamic parameters for this association have been determined at various temperatures, providing insight into the nature of the interaction.

Table 1: Thermodynamic Constants for MgSO₄ Ion Pair Formation

| Temperature (°C) | Temperature (K) | log K | K (kg·mol⁻¹) | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | Reference |

| 0 | 273.15 | 2.22 | 166 | -11.9 | 8.4 | 74.3 | [1] |

| 10 | 283.15 | 2.25 | 178 | -12.5 | 8.4 | 73.8 | [1] |

| 20 | 293.15 | 2.28 | 191 | -13.1 | 8.4 | 73.3 | [1] |

| 25 | 298.15 | 2.23 | 170 | -12.7 | 8.8 | 72.1 | [1] |

| 35 | 308.15 | 2.31 | 204 | -13.9 | 8.4 | 72.4 | [1] |

| 45 | 318.15 | 2.34 | 219 | -14.6 | 8.4 | 72.3 | [1] |

Note: The thermodynamic values are based on measurements from Nair and Nancollas (1958). The stability constant K is given in kg·mol⁻¹, and the standard state is the hypothetical one molal solution.

Speciation in Acidic Magnesium Sulfate Solutions: The Pitzer Model

In solutions containing both magnesium sulfate and a strong acid like sulfuric acid, the speciation is complex. The bisulfate ion (HSO₄⁻) becomes a significant species, and the formation of this compound complexes must be considered. Due to the intricate interplay of multiple ionic equilibria, simple determination of a single stability constant for Mg(HSO₄)⁺ is challenging.

Instead, the Pitzer model, a semi-empirical approach, is widely used to describe the thermodynamic properties of concentrated and mixed electrolyte solutions.[2][3] This model accounts for the specific interactions between different ions and can accurately predict speciation, activity coefficients, and water activity in complex systems like MgSO₄-H₂SO₄-H₂O.[2] The Pitzer equations use a set of empirically determined parameters that represent the interactions between pairs and triplets of ions. For the MgSO₄-H₂SO₄ system, these parameters implicitly account for the formation of species like Mg(HSO₄)⁺.

Experimental Protocols

The determination of thermodynamic constants for ion association relies on precise experimental measurements. The following are key methodologies employed in the study of magnesium sulfate and related complexes.

Potentiometric Titration using Ion-Selective Electrodes

This method is used to determine the stability constants of complexes by monitoring the concentration of free ions during a titration.

Protocol for Determination of Mg²⁺ Complex Stability Constants:

-

Electrode System: A magnesium ion-selective electrode (Mg-ISE) and a pH glass electrode are used in conjunction with a reference electrode (e.g., Ag/AgCl).

-

Calibration: The Mg-ISE is calibrated using solutions of known Mg²⁺ concentrations under controlled temperature and ionic strength conditions. The pH electrode is calibrated with standard buffer solutions.

-

Titration Setup: A solution containing the ligand of interest (in this context, a solution containing sulfate and bisulfate ions) is placed in a thermostatted vessel.

-

Titration: A standardized solution of a magnesium salt (e.g., MgCl₂) is incrementally added to the ligand solution.

-

Data Acquisition: The potential of the Mg-ISE and the pH are recorded after each addition of the magnesium salt titrant.

-

Data Analysis: The change in the concentration of free Mg²⁺ ions is calculated from the potential measurements. This data, along with the known total concentrations of magnesium and the ligand, is used in specialized software (e.g., SUPERQUAD) to calculate the stability constants of the formed complexes.

Electromotive Force (e.m.f.) Measurements

A highly precise method for determining thermodynamic equilibrium constants involves the use of specific electrochemical cells.

Protocol based on Nair and Nancollas (1958): [1]

-

Electrochemical Cell: A cell of the following type is used: H₂(Pt) | MSO₄(m₁), HCl(m₂) | AgCl-Ag where m₁ and m₂ are the molalities of magnesium sulfate and hydrochloric acid, respectively.

-

Solution Preparation: Solutions of magnesium sulfate and hydrochloric acid of accurately known concentrations are prepared using high-purity reagents and deionized water.

-

e.m.f. Measurement: The e.m.f. of the cell is measured at various temperatures using a high-precision potentiometer. The measurements are taken in a constant temperature bath to ensure thermal equilibrium.

-

Calculation of Stability Constant: The measured e.m.f. values are used to calculate the mean activity coefficient of HCl in the mixed electrolyte solution. By knowing the second dissociation constant of sulfuric acid (for the HSO₄⁻ ⇌ H⁺ + SO₄²⁻ equilibrium) and applying the principles of electrolyte solution theory, the concentration of free Mg²⁺ and SO₄²⁻ ions can be determined. From these concentrations, the thermodynamic association constant (K) for the MgSO₄ ion pair is calculated.

-

Thermodynamic Parameters: By determining K at different temperatures, the standard enthalpy change (ΔH°) can be calculated from the van 't Hoff equation. Subsequently, the standard Gibbs free energy (ΔG°) and entropy change (ΔS°) can be derived.

Conductometric Measurements

Conductivity measurements of dilute electrolyte solutions can be used to determine ion association constants.

Protocol for Flow Conductivity Measurements:

-

Apparatus: A high-pressure, high-temperature AC conductivity flow cell is employed.

-

Solution Preparation: Dilute aqueous solutions of magnesium sulfate are prepared with high-purity water.

-

Measurement: The electrical conductivity of the solutions is measured at various temperatures and pressures as they flow through the cell.

-

Data Modeling: The conductivity data are modeled using advanced conductance equations (e.g., Fuoss-Hsia-Fernández-Prini) along with appropriate activity coefficient expressions.[4]

-

Equilibrium Constant Determination: The modeling allows for the determination of the equilibrium constants for ion association.[4]

Visualizing Complex Equilibria and Workflows

Equilibrium of this compound Complex Formation

The formation of the this compound complex is part of a larger set of equilibria in an acidic magnesium sulfate solution.

Caption: Equilibrium pathways in an acidic magnesium sulfate solution.

Generalized Experimental Workflow for Thermodynamic Stability Determination

The process of determining the thermodynamic stability of an ionic complex involves a series of systematic steps.

Caption: Generalized workflow for thermodynamic stability studies.

Conclusion

References

An In-depth Technical Guide to the Natural Occurrence and Formation of Magnesium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium bisulfate (Mg(HSO₄)₂), focusing on its formation and apparent absence in natural environments. The document clarifies its distinction from the more common magnesium sulfate and details its synthetic production.

Introduction to this compound

This compound, also known as magnesium hydrogen sulfate, is an inorganic compound with the chemical formula Mg(HSO₄)₂. It consists of a magnesium cation (Mg²⁺) and two hydrogen sulfate anions (HSO₄⁻). It is a white, crystalline solid that is soluble in water.[1] While magnesium and sulfate ions are abundant in nature, the combined form of this compound is not found as a naturally occurring mineral. This guide will explore the known synthetic routes for its formation and contrast its occurrence with that of the geologically significant magnesium sulfate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Mg(HSO₄)₂ | [1] |

| Molar Mass | 218.43 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1][3] |

| Taste | Bitter, saline | [1] |

| Hygroscopicity | The anhydrous form is hygroscopic | [1] |

Natural Occurrence: An Apparent Absence

Extensive searches of geological and mineralogical literature reveal no evidence of this compound as a naturally occurring mineral. This is in stark contrast to magnesium sulfate (MgSO₄), which is a common mineral found in various hydrated forms.

Magnesium sulfate is found globally in diverse geological settings:

-

Evaporite Deposits : Minerals like epsomite (MgSO₄·7H₂O) and kieserite (MgSO₄·H₂O) are significant components of marine evaporite deposits.[4][5]

-

Seawater and Brines : Magnesium and sulfate are the second most abundant cation and anion, respectively, in seawater, after sodium and chloride.[6] Consequently, magnesium sulfate is a major constituent of seawater and saline lake brines.[7][8]

-

Mineral Springs : The famous bitter saline springs in Epsom, England, from which "Epsom salt" derives its name, are rich in magnesium sulfate heptahydrate.[6]

The absence of naturally occurring this compound is likely due to the specific and relatively acidic conditions required for the formation and stability of the bisulfate (HSO₄⁻) ion in the presence of magnesium, which are not prevalent in most natural geological environments where magnesium and sulfate ions concentrate.

Formation of this compound

This compound is formed through chemical synthesis. The primary methods involve the reaction of a magnesium base with an excess of sulfuric acid.

The most direct synthesis of this compound involves the reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with a stoichiometric excess of sulfuric acid (H₂SO₄).[1]

-

Reaction with Magnesium Oxide: MgO + 2H₂SO₄ → Mg(HSO₄)₂ + H₂O[1]

-

Reaction with Magnesium Hydroxide: Mg(OH)₂ + 2H₂SO₄ → Mg(HSO₄)₂ + 2H₂O

A generalized workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of this compound from Magnesium Oxide

This section details a laboratory-scale protocol for the synthesis of this compound.

Objective: To synthesize this compound by reacting magnesium oxide with sulfuric acid.

Materials:

-

Magnesium oxide (MgO), high purity

-

Concentrated sulfuric acid (H₂SO₄), 98%

-

Distilled water

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of Sulfuric Acid Solution: Carefully add a stoichiometric excess of concentrated sulfuric acid to a known volume of distilled water in the reaction vessel, while cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Slowly add a pre-weighed amount of magnesium oxide to the stirred sulfuric acid solution. The addition should be portion-wise to control the reaction rate and temperature.

-

Heating and Dissolution: Gently heat the mixture using the heating mantle while continuing to stir until all the magnesium oxide has reacted and dissolved completely.

-

Crystallization: Transfer the resulting solution to a crystallization dish and allow it to cool slowly to room temperature. Further cooling in an ice bath may be required to induce crystallization.

-

Isolation of Crystals: Collect the formed this compound crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold, anhydrous solvent (e.g., ethanol) to remove any residual sulfuric acid.

-

Drying: Dry the crystals in a drying oven at a low temperature to remove any remaining solvent and moisture.

-

Characterization: The final product can be characterized by techniques such as X-ray diffraction (XRD) and elemental analysis to confirm its identity and purity.

A visual representation of this experimental workflow is provided below.

Distinction from Magnesium Sulfate and Magnesium Bisulfite

It is crucial to differentiate this compound from two related compounds:

-

Magnesium Sulfate (MgSO₄): As previously discussed, this is a common, naturally occurring salt. It is formed from the complete neutralization of sulfuric acid with a magnesium base.

-

Magnesium Bisulfite (Mg(HSO₃)₂): This compound is formed from the reaction of magnesium hydroxide with an excess of sulfur dioxide.[9] It is chemically distinct from the bisulfate, containing the bisulfite anion (HSO₃⁻).

The key distinctions are summarized in the table below.

| Compound | Chemical Formula | Anion | Common Natural Occurrence |

| This compound | Mg(HSO₄)₂ | Bisulfate (HSO₄⁻) | None known |

| Magnesium Sulfate | MgSO₄ | Sulfate (SO₄²⁻) | Widespread (e.g., epsomite, kieserite)[4][6] |

| Magnesium Bisulfite | Mg(HSO₃)₂ | Bisulfite (HSO₃⁻) | None known |

The formation pathways of this compound versus magnesium sulfate are illustrated in the following diagram.

References

- 1. expertmarketresearch.com [expertmarketresearch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [drugfuture.com]

- 4. fao.org [fao.org]

- 5. Magnesium sulfate | chemical compound | Britannica [britannica.com]

- 6. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 7. ga.gov.au [ga.gov.au]

- 8. camachem.com [camachem.com]

- 9. Magnesium Bisulfite for Research Applications [benchchem.com]

Quantum Chemical Calculations on Magnesium Bisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of magnesium bisulfate (Mg(HSO₄)₂). While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, this document outlines the theoretical framework and computational methodologies that can be employed to investigate its molecular structure, bonding, vibrational spectra, and electronic properties.[1] By leveraging established quantum chemistry methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can gain valuable molecular-level insights into the behavior of this inorganic salt. This guide serves as a foundational resource for initiating computational studies on this compound and related systems.

Introduction to this compound

This compound, with the chemical formula Mg(HSO₄)₂, is an inorganic salt with a molecular weight of approximately 218.44 g/mol .[2][3] It serves as a source of magnesium cations (Mg²⁺) and bisulfate anions (HSO₄⁻) and is utilized as a reagent in various chemical syntheses.[1] The compound's properties make it a subject of interest in exploratory chemistry, with potential applications as a catalyst or a precursor in materials science.[1] Understanding its intrinsic properties at a molecular level through computational methods is crucial for predicting its reactivity and designing new applications.

Quantum chemical calculations offer a powerful approach to elucidate the structure, bonding, and energetic properties of this compound in the absence of solvent or crystal lattice effects.[1] These methods can predict molecular geometry, the nature of the ionic bond between the magnesium cation and the bisulfate anions, and the electronic charge distribution.[1]

Theoretical and Computational Methodologies

The investigation of this compound's properties can be effectively carried out using a variety of quantum chemical methods. The choice of method and basis set is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems.[1] While specific DFT studies focused exclusively on Mg(HSO₄)₂ are not extensively documented, the principles of DFT can be applied to predict its properties.[1]

Typical DFT Protocol:

A typical DFT study on this compound would involve the following steps:

-

Geometry Optimization: The initial structure of the Mg(HSO₄)₂ molecule is built and then its geometry is optimized to find the lowest energy conformation. This involves using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p).

-

Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.[1]

-

Electronic Property Analysis: Analysis of the molecular orbitals (HOMO and LUMO) provides insights into the compound's reactivity.[1] The electronic properties, such as the band gap, can also be calculated to understand its potential as an insulator or semiconductor.[1]

Ab Initio Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be employed.[1] Methods like Hartree-Fock (HF) can provide a fundamental understanding, although they may be less accurate than DFT for certain properties.

Illustrative Computational Workflow:

Figure 1. A generalized workflow for quantum chemical calculations on this compound.

Predicted Molecular Properties

Based on the principles of quantum chemistry and data from related magnesium sulfate compounds, the following properties of this compound can be predicted.

Molecular Structure and Bonding

DFT calculations would likely reveal a structure where the Mg²⁺ ion is coordinated to oxygen atoms from the two bisulfate anions.[1] The bonding would be predominantly ionic, characterized by a significant charge transfer from the magnesium atom to the bisulfate groups.[1]

Logical Relationship of Bonding:

Figure 2. Logical relationship of bonding in this compound.

Table 1: Hypothetical Optimized Geometrical Parameters for Mg(HSO₄)₂

This table is illustrative and presents the kind of data that would be obtained from a geometry optimization calculation. Actual values would need to be determined by performing the calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | Mg | O | - | To be calculated |

| S | O | - | To be calculated | |

| S | OH | - | To be calculated | |

| O | H | - | To be calculated | |

| **Bond Angle (°) ** | O | Mg | O | To be calculated |

| O | S | O | To be calculated | |

| Mg | O | S | To be calculated | |

| Dihedral Angle (°) | O | S | O | H |

Vibrational Frequencies

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra.[1] These theoretical spectra can be compared with experimental data to confirm the molecular structure.[1] For similar compounds like magnesium sulfate ion pairs, ab initio calculations have been used to understand the factors determining spectroscopic characteristics.[4]

Table 2: Hypothetical Vibrational Frequencies and Intensities for Mg(HSO₄)₂

This table is illustrative. The actual vibrational modes, frequencies, and intensities would be the output of a frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | To be calculated | To be calculated | To be calculated | S-O stretching |

| 2 | To be calculated | To be calculated | To be calculated | O-H stretching |

| 3 | To be calculated | To be calculated | To be calculated | S-O-H bending |

| 4 | To be calculated | To be calculated | To be calculated | Mg-O stretching |

Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the molecule. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a key indicator of molecular reactivity.

Table 3: Hypothetical Electronic Properties of Mg(HSO₄)₂

This table presents the types of electronic properties that would be calculated.

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | To be calculated |

| LUMO Energy (eV) | To be calculated |

| HOMO-LUMO Gap (eV) | To be calculated |

| Dipole Moment (Debye) | To be calculated |

Potential Applications in Drug Development and Research

While direct applications of this compound in drug development are not prominent, understanding its chemical behavior through computational studies can be valuable. For instance, as a source of magnesium and bisulfate ions, its interactions with biological molecules could be modeled. The methodologies outlined here for Mg(HSO₄)₂ are transferable to the study of magnesium-containing compounds that are of biological and pharmaceutical interest. For example, DFT calculations have been used to study the antioxidant activity of MgSO₄ ion pairs.[5]

Conclusion

Quantum chemical calculations provide a robust framework for investigating the molecular properties of this compound. Although specific computational data for this compound is sparse in current literature, the established methodologies of DFT and ab initio calculations can be readily applied. This guide has outlined the theoretical basis, computational protocols, and the nature of the expected results from such studies. The insights gained from these calculations can significantly contribute to a deeper understanding of the chemistry of this compound and guide its future applications in various scientific and industrial domains.

References

- 1. This compound Supplier | For Research Use [benchchem.com]

- 2. webqc.org [webqc.org]

- 3. webqc.org [webqc.org]

- 4. Theoretical understanding on the v(1)-SO4(2-) band perturbed by the formation of magnesium sulfate ion pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity of MgSO4 Ion Pairs by Spin-Electron Stabilization of Hydroxyl Radicals through DFT Calculations: Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Review of Magnesium Sulfate Research: From Chemical Curiosity to Clinical Mainstay

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical review of magnesium sulfate (MgSO₄) research, charting its evolution from a naturally occurring mineral salt to a critical therapeutic agent in modern medicine. While the term "magnesium bisulfate" is occasionally encountered, particularly in industrial contexts, the vast majority of scientific and medical research has centered on magnesium sulfate. This review will therefore focus on the latter, while also briefly clarifying the identity and applications of magnesium bisulfite.

For centuries, the hydrated form of magnesium sulfate, known as Epsom salt, was recognized for its cathartic properties after its discovery in Epsom, England, in the 17th century.[1] However, its journey into clinical and pharmaceutical research began in earnest in the early 20th century. This guide will delve into the pivotal discoveries, experimental milestones, and evolving understanding of magnesium sulfate's mechanisms of action, with a particular focus on its applications in drug development.

Clarification of Terms

To ensure clarity for the research audience, it is essential to distinguish between three related magnesium compounds:

-

Magnesium Sulfate (MgSO₄): The primary subject of this review, widely used in medicine for a variety of indications. It is a salt of magnesium and the sulfate anion.

-

This compound (Mg(HSO₄)₂): A salt of magnesium and the bisulfate anion. While chemically plausible, it is not a common compound in industrial or pharmaceutical applications. Modeling studies suggest it may form as a soluble species in the presence of magnesium sulfate and sulfuric acid at high temperatures.[2] Some market reports mention it, but the described applications align more closely with magnesium sulfate.[3]

-

Magnesium Bisulfite (Mg(HSO₃)₂): A salt of magnesium and the bisulfite anion. Its research and applications are predominantly in the pulp and paper industry (the magnefite process), water treatment, and more recently, in the pretreatment of biomass for biofuel production.[4][5][6][7][8][9]

Given the extensive body of research and its direct relevance to the target audience, the remainder of this guide will focus exclusively on magnesium sulfate.

Early 20th Century: Pioneering Use in Eclampsia

The most significant chapter in the history of magnesium sulfate research began in the early 1900s with its application in obstetrics. First used anecdotally for the control of eclamptic seizures, its efficacy was systematically demonstrated over the subsequent decades.[10][11]

-

1906: Horn is credited with the first use of magnesium sulfate to manage preeclampsia-eclampsia.[11]

-

1920s: The parenteral use of magnesium sulfate for treating eclampsia was popularized by Lazard and Dorsett, who demonstrated its safety and effectiveness.[11][12]

These early clinical investigations laid the groundwork for what would become a cornerstone of obstetric medicine. Randomized clinical trials in the late 20th century solidified its role as the drug of choice for the prevention and treatment of eclampsia.[10][12]

Mid-20th Century to Present: Expanding Therapeutic Applications

Building on its success in obstetrics, research into magnesium sulfate expanded to other therapeutic areas. Its physiological roles and pharmacological effects became subjects of intense investigation.

Key Therapeutic Areas and Research Milestones:

-

Tocolysis in Preterm Labor: Magnesium sulfate was investigated as a tocolytic agent to inhibit uterine contractions and delay preterm labor. However, studies have generally not shown it to be more effective than other tocolytics for this purpose.[10]

-

Neuroprotection and Cerebral Palsy: A significant development in recent decades has been the discovery of magnesium sulfate's neuroprotective effects on the fetal brain. Administration to mothers at risk of preterm birth has been shown to decrease the risk of cerebral palsy in their infants.[1][10] The World Health Organization now recommends its use for women with a risk of imminent birth before 32 weeks of gestation.[13]

-

Cardiovascular Applications: It is used in the treatment of torsades de pointes, a specific type of abnormal heart rhythm.[13][14]

-